molecular formula C11H13Cl2NO3S B2939003 2,4-Dichloro-6-piperidin-1-ylsulfonylphenol CAS No. 55414-80-7

2,4-Dichloro-6-piperidin-1-ylsulfonylphenol

Cat. No.: B2939003
CAS No.: 55414-80-7
M. Wt: 310.19
InChI Key: ZUPJYCKWFQLXCO-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-piperidin-1-ylsulfonylphenol is a chemical compound with the molecular formula C11H13Cl2NO3S and a molecular weight of 310.19 g/mol This compound features a piperidine ring, a sulfonyl group, and two chlorine atoms attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-piperidin-1-ylsulfonylphenol typically involves the reaction of 2,4-dichlorophenol with piperidine and a sulfonyl chloride reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-piperidin-1-ylsulfonylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-piperidin-1-ylsulfonylphenol involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with key enzymes involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-piperidin-1-ylsulfonylphenol is unique due to the combination of its functional groups, which confer a range of chemical reactivities and potential biological activities. The presence of both chlorine atoms and the piperidine ring enhances its versatility as a synthetic intermediate and its potential as a bioactive compound .

Properties

IUPAC Name

2,4-dichloro-6-piperidin-1-ylsulfonylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO3S/c12-8-6-9(13)11(15)10(7-8)18(16,17)14-4-2-1-3-5-14/h6-7,15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPJYCKWFQLXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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